methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a phenyl group and substituted with an ethyl side chain at position 2. The structure includes a sulfanyl acetamido linker bridging the thienopyrimidine moiety to a methyl benzoate ester (Figure 1).
Properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-18(13-19(33-21)15-9-5-4-6-10-15)26-24(27)32-14-20(28)25-17-12-8-7-11-16(17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXQIYRDXJZPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction forms the dihydropyrimidinone core, which can then be further functionalized to introduce the thienopyrimidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of different catalysts, solvents, and reaction temperatures. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent . In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development in cancer therapy .
Antimicrobial and Anti-inflammatory Effects
Methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has also been evaluated for its antimicrobial and anti-inflammatory properties. Research indicates that compounds within the thienopyrimidine class exhibit significant activity against various microbial strains and may modulate inflammatory responses in biological systems .
Case Studies
Several case studies have explored the applications of this compound:
- Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent response with significant apoptosis induction .
- Antimicrobial Activity : Another study tested the compound against Gram-positive and Gram-negative bacteria, revealing promising results that suggest its potential use as an antimicrobial agent .
- Anti-inflammatory Mechanisms : Research has indicated that this compound may inhibit pro-inflammatory cytokines, suggesting its role in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in key cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyrimidine-Based Derivatives
Compounds with pyrimidine cores, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compound 7a-c in ), share a pyrimidine ring but lack the thiophene fusion. These derivatives exhibit improved synthetic yields (70–85%) and are characterized by NMR and IR spectroscopy . Unlike the target compound, their benzooxazine moiety may confer distinct electronic properties and binding affinities.
Sulfonylurea Herbicides
Methyl benzoate esters in metsulfuron methyl and ethametsulfuron methyl () feature triazine cores instead of thienopyrimidine. These compounds inhibit acetolactate synthase (ALS) in plants, a mechanism tied to their sulfonylurea groups. The target compound’s sulfanyl acetamido linker may mimic this sulfonylurea functionality but with altered steric and electronic profiles due to the thienopyrimidine core .
Thienopyrimidine Analogues
Modifications at the 2-position (e.g., sulfanyl vs. alkyl groups) significantly impact solubility and target selectivity.
Docking and Flexibility Analysis
AutoDock4 () enables comparative docking studies of similar compounds. For instance, rigid vs. flexible receptor models could assess how the sulfanyl acetamido linker in the target compound interacts with enzymes like ALS or kinases. Such studies are critical for optimizing substituent effects on binding affinity .
Crystallographic Characterization
SHELX programs () are widely used for resolving crystal structures of heterocycles.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Antitumor Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds from this class have been evaluated for their inhibitory effects on various cancer cell lines. A study reported the synthesis and biological evaluation of several thienopyrimidine derivatives, highlighting their potential as effective inhibitors against cancer cell proliferation. The most promising compounds showed IC50 values in the low micromolar range against multiple cell lines, indicating potent cytotoxic effects .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Induces apoptosis |
| 12e | K562 | 1.68 | Inhibition of cell migration |
| A5 | A549 | >50 | Low cytotoxicity |
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also shown promising antimicrobial properties. A study evaluated the antimicrobial efficacy of newly synthesized compounds against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .
Table 2: Antimicrobial Activity of Selected Thieno Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug Comparison |
|---|---|---|---|
| B1 | Staphylococcus aureus | 15 | Ampicillin |
| B5 | Escherichia coli | 18 | Streptomycin |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the substituents on the thienopyrimidine nucleus can significantly alter its potency and selectivity towards specific biological targets. For instance, the presence of electron-withdrawing groups has been correlated with enhanced antitumor activity due to improved binding affinity to target proteins .
Case Studies
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
- Antitumor Evaluation : A compound structurally similar to methyl 2-[2-(...)] was tested against lymphoma cell lines and demonstrated significant apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : Another study reported that specific thienopyrimidine derivatives inhibited bacterial growth effectively against resistant strains of Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
